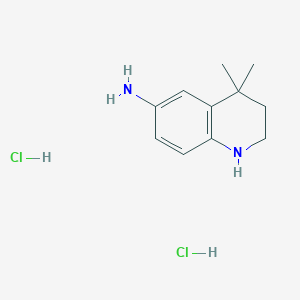

4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride

CAS No.: 1965310-01-3

Cat. No.: VC2883514

Molecular Formula: C11H18Cl2N2

Molecular Weight: 249.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965310-01-3 |

|---|---|

| Molecular Formula | C11H18Cl2N2 |

| Molecular Weight | 249.18 g/mol |

| IUPAC Name | 4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H |

| Standard InChI Key | KINAUINSEBLESV-UHFFFAOYSA-N |

| SMILES | CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl |

| Canonical SMILES | CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl |

Introduction

Structural Analysis and Chemical Properties

The molecular structure of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride contains several key features that determine its chemical behavior and potential applications. The compound has a molecular formula of C11H18Cl2N2, corresponding to a molecular weight of 249.18 g/mol. This molecular weight places it within a range often considered favorable for drug-like compounds according to Lipinski's Rule of Five, a common set of guidelines used in drug discovery to evaluate the drug-likeness of chemical compounds.

The structure can be represented through several standardized notations. The Standard InChI (International Chemical Identifier) for this compound is InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H. This provides a standardized way to represent the chemical structure, enabling precise identification across different chemical platforms. Similarly, the Standard InChIKey, KINAUINSEBLESV-UHFFFAOYSA-N, serves as a condensed digital representation that facilitates rapid database searching and structural comparison.

The SMILES notation for the compound, represented as CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl, offers another standardized method for encoding the molecular structure as a linear string of symbols. This representation highlights the core quinoline scaffold with its specific modifications and the presence of two chloride counter-ions forming the dihydrochloride salt.

Table 1: Chemical Identity and Physical Properties of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride

| Property | Value |

|---|---|

| CAS Registry Number | 1965310-01-3 |

| Molecular Formula | C11H18Cl2N2 |

| Molecular Weight | 249.18 g/mol |

| IUPAC Name | 4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine;dihydrochloride |

| Standard InChI | InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H |

| Standard InChIKey | KINAUINSEBLESV-UHFFFAOYSA-N |

| SMILES | CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl |

| PubChem Compound ID | 86767552 |

| Biological Activity | Mechanism/Target Considerations | Structural Features Potentially Involved |

|---|---|---|

| Antimalarial | Inhibition of hemozoin formation or other Plasmodium targets | Quinoline core, amine functionality |

| Neuroprotective | Interaction with neural receptors or anti-oxidant properties | Partially hydrogenated quinoline, dimethyl substitution |

| Anti-inflammatory | Modulation of inflammatory cascades | Amine group as hydrogen bond donor/acceptor |

| Antibacterial | Inhibition of bacterial DNA gyrase or topoisomerase | Aromatic portion, potential cationic centers in salt form |

| Anticancer | DNA intercalation or enzyme inhibition | Aromatic system, potential for target binding |

It is important to note that the actual biological activity profile of 4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride would need to be determined through specific biological assays targeting these potential activities. The structural features present in this compound suggest various possible mechanisms of action, but experimental validation is essential to confirm these hypotheses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume